molecular formula C13H19Cl2NO B577829 4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1220017-37-7

4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B577829
CAS No.: 1220017-37-7
M. Wt: 276.201
InChI Key: PIRCTCHVVFRTHV-UHFFFAOYSA-N
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Description

“4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound . It has a molecular weight of 255.79 . The IUPAC name for this compound is "4-{[(2-methylbenzyl)oxy]methyl}piperidine hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H21NO.ClH/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H" . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, alcohols, which are structurally similar, undergo various reactions including conversion into alkyl halides, tosylates, and esters, and dehydration to yield alkenes .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Structural Insights

Crystal and Molecular Structures

Studies have detailed the synthesis and crystal structures of compounds related to "4-{[(2-Chlorobenzyl)oxy]methyl}piperidine hydrochloride," highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. Such structural insights are crucial for understanding the compound's chemical behavior and potential applications in drug design and development (Kuleshova & Khrustalev, 2000).

Novel Synthesis Approaches

Research on the synthesis of related compounds has shown innovative approaches to creating piperidine derivatives, which could have implications for the development of new pharmaceuticals. For example, one study presents a novel and efficient one-pot synthesis method for 2-aminopyrimidinones, demonstrating the compound's role in facilitating such reactions (Bararjanian et al., 2010).

Biological Activities and Potential Applications

Antifungal and Analgesic Activities

Derivatives of "this compound" have been explored for their biological activities. For instance, certain piperidone derivatives have shown promising antifungal and analgesic activities, suggesting their potential use in medical applications (Rameshkumar et al., 2003).

Dipeptidyl Peptidase II Inhibitors

Gamma-amino-substituted analogues of piperidine have been identified as highly potent and selective inhibitors of dipeptidyl peptidase II (DPP II), a significant finding for the development of new therapeutic agents targeting diseases related to DPP II activity (Senten et al., 2004).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRCTCHVVFRTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718617
Record name 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-37-7
Record name 4-{[(2-Chlorophenyl)methoxy]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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